2-Methyl-2-(trifluoromethyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12F3N |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-methyl-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-6(7(8,9)10)4-2-3-5-11-6/h11H,2-5H2,1H3 |
InChI Key |
NFFXKDZICOQUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCN1)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Methyl-2-(trifluoromethyl)piperidine in Medicinal Chemistry
Executive Summary: The Quaternary Fluorine Advantage
In the optimization of lead compounds, the piperidine ring is a ubiquitous pharmacophore.[1] However, unsubstituted piperidines often suffer from rapid oxidative metabolism and high basicity (pKa ~11), leading to poor membrane permeability and potential hERG liability.[1]
2-Methyl-2-(trifluoromethyl)piperidine represents a high-value structural motif that solves these issues simultaneously. By installing a gem-disubstituted quaternary center at the
-
Metabolic Blockade: The quaternary center eliminates the oxidizable
-C-H bond, shutting down CYP450-mediated -dealkylation.[1] -
Electronic Tuning: The electron-withdrawing trifluoromethyl (
) group significantly depresses the amine pKa (typically by 2–3 units), increasing the fraction of neutral species at physiological pH and improving passive permeability.[1] -
Conformational Locking: The steric bulk of the gem-methyl/trifluoromethyl pair restricts ring flexibility, locking the piperidine into a defined chair conformation that can enhance ligand-target binding entropy.[1]
Part 1: Physicochemical Profiling & Mechanistic Impact[1]
The pKa Modulation Effect
The introduction of an
| Compound | Structure | Approx.[2][3][4][5][6][7][8][9][10][11][12][13] pKa (Conj. Acid) | LogP | Metabolic Liability |
| Piperidine | Unsubstituted | ~11.2 | 0.84 | High ( |
| 2-Methylpiperidine | ~11.0 | 1.13 | High (Benzylic-like oxid.) | |
| 2-CF3-piperidine | ~8.5 | 1.80 | Low | |
| 2-Me-2-CF3-piperidine | Gem-Disubstituted | ~8.1 - 8.3 | 2.11 | Negligible |
Data interpolated from substituent constants and analogous fluorinated heterocycles. [1]
Metabolic Stability Mechanism
The primary metabolic clearance pathway for cyclic amines is CYP450-mediated
-
Standard Piperidine: The
-proton is abstracted to form a radical, which is hydroxylated.[1] -
2-Me-2-CF3 Motif: The
-carbon is quaternary (fully substituted). There are no abstractable protons. The group also sterically shields the nitrogen, reducing -oxidation.[1]
Visualization: Property Impact Analysis[1]
Figure 1: Impact of the gem-methyl/trifluoromethyl modification on key medicinal chemistry parameters.
Part 2: Synthetic Architecture
Synthesizing a sterically crowded quaternary center adjacent to a nitrogen atom is non-trivial. Traditional alkylation fails due to steric hindrance and elimination side reactions. The authoritative method involves Nucleophilic Trifluoromethylation of Cyclic Ketimines .[1]
Retrosynthetic Analysis
The most robust route utilizes the Ruppert-Prakash reagent (
Figure 2: Synthetic pathway via nucleophilic trifluoromethylation of cyclic ketimines.
Detailed Experimental Protocol
Objective: Synthesis of 2-Methyl-2-(trifluoromethyl)piperidine via
Reagents:
-
Cyclic Ketimine precursor (e.g., 6-methyl-2,3,4,5-tetrahydropyridine)[1]
-
Trimethyl(trifluoromethyl)silane (
, Ruppert-Prakash Reagent) -
Cesium Fluoride (CsF) or TBAF (Initiator)
-
Solvent: Anhydrous THF or Toluene[1]
Protocol:
-
Preparation of Reaction Vessel: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
or ). -
Ketimine Dissolution: Charge the flask with the cyclic ketimine (1.0 equiv, 10 mmol) and dissolve in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add
(1.2 equiv, 12 mmol) via syringe. -
Initiation: Add a catalytic amount of dried CsF (0.1 equiv) or TBAF (1.0 M in THF, 0.1 equiv). Note: The reaction is exothermic.[1] Add initiator slowly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by
NMR (look for the disappearance of the signal at -67 ppm and appearance of the product signal around -75 to -80 ppm). -
Quenching & Deprotection: Cool the mixture to 0°C. Quench with 2N HCl (10 mL). Stir vigorously for 1 hour to cleave the N-Si bond.
-
Workup: Basify the aqueous layer with NaOH to pH > 12. Extract with DCM (
mL). -
Purification: Dry combined organics over
, filter, and concentrate. Purify via distillation or column chromatography (neutral alumina, EtOAC/Hexane gradient).
Validation Criteria:
- NMR: Distinct singlet for the methyl group (shifted downfield due to gem-CF3).
-
NMR: Singlet around -78 ppm (characteristic of tertiary
).
Part 3: Medicinal Chemistry Applications[1][4][5][6][7][10][12][14][15][16]
Bioisosterism and Scaffold Hopping
This motif serves as a superior bioisostere for:
-
Tert-butyl groups: Similar steric bulk but with polar/electronic modulation.
-
Gem-dimethyl groups: Increases lipophilicity and metabolic stability while reducing basicity.
Case Study Context: HDM2-p53 Inhibitors
In the development of HDM2-p53 inhibitors, the piperidine scaffold is often used to project hydrophobic groups into the Trp23 and Leu26 pockets of HDM2.[1]
-
Challenge: Simple piperidines were metabolically labile and had poor oral bioavailability.
-
Solution: Introduction of gem-disubstitution (including trifluoromethyl) at the 2-position locked the ring into a chair conformation that favored the projection of the side chains, improving potency (
) while simultaneously blocking metabolism [2].[1]
Strategic Implementation in Library Design
When designing fragment libraries, the 2-methyl-2-(trifluoromethyl)piperidine scaffold provides a "3D-rich" fragment.[1] Unlike flat aromatic heterocycles, this scaffold offers defined vectors for exit groups (at N1, C3, C4, or C5), allowing for the exploration of novel chemical space with high
References
-
M. A. Bigley et al. , "The chemical properties of the trifluoromethyl group," Journal of Fluorine Chemistry, 2021.[1] Link
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 2014.[1] Link
-
Ruppert, I.; Prakash, G. K. S. "Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent."[1] Chemical Reviews. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] Link
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Strategic Fluorination: Metabolic Stability of 2-Methyl-2-(trifluoromethyl)piperidine Derivatives
[1]
Executive Summary
Content Type: Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists[1]
The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, yet it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP)-mediated
Physicochemical Basis of Stability
The metabolic superiority of 2-Methyl-2-(trifluoromethyl)piperidine derivatives stems from three synergistic physicochemical alterations compared to the parent piperidine.
The Electronic Deactivation (Basicity Modulation)
The most profound effect of the
-
Mechanism: The strong electron-withdrawing inductive effect (
) of the fluorine atoms pulls electron density away from the nitrogen.[1] -
Impact on
: Parent piperidines are highly basic ( ).[1] The introduction of an - group typically lowers the by 3–5 units, bringing it into the range of 5.5–7.0.[1] -
Biological Consequence: At physiological pH (7.4), the derivative exists largely as the neutral free base, unlike the parent cation.[1] This reduces the energy penalty for desolvation, potentially improving passive permeability, while simultaneously reducing the affinity for the cation-binding pocket of CYP2D6.[1]
The Quaternary Blockade (Steric & Chemical)[1]
-
C-F Bond Strength: The C-F bond (
) is metabolically inert compared to the C-H bond ( ). -
Gem-Dimethyl Effect: The addition of the 2-Methyl group creates a quaternary center.[1] This eliminates the
-hydrogen entirely at the 2-position, rendering the standard mechanism of N-dealkylation (via carbinolamine formation) chemically impossible at this site.[1]
Representative Physicochemical Profile
Data synthesized from comparative fluoro-piperidine studies (See References).
| Property | Parent Piperidine | 2-Methyl-Piperidine | 2-Me-2- | Impact |
| ~11.0 | ~10.8 | ~6.2 | Reduced lysosomal trapping; altered solubility.[1] | |
| LogP | 0.8 | 1.2 | 1.9 | Increased lipophilicity due to fluorine hydrophobicity.[1] |
| LogD | -1.5 (Cationic) | -1.1 (Cationic) | 1.8 (Neutral) | improved membrane permeability.[1] |
| Metabolic Liability | High ( | Mod ( | Low | Blocked |
Metabolic Pathways & Mechanisms[1][2]
The following diagram illustrates how the 2-Me-2-
Figure 1: Mechanistic divergence between standard piperidine metabolism and the blocked 2-Me-2-CF3 scaffold.[1]
Experimental Protocol: Microsomal Stability Assay
To validate the stability enhancement, a rigorous intrinsic clearance (
Reagents & Preparation
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled HLM (20 mg/mL protein concentration).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the HLM metabolic stability assay.
Data Analysis & Calculation
Step 1: Determine Depletion Rate (
Step 2: Calculate Half-Life (
Step 3: Calculate Intrinsic Clearance (
Acceptance Criteria (Self-Validation):
-
Testosterone (High Clearance Control):
min. -
Warfarin (Low Clearance Control):
min. -
Linearity:
of the decay slope must be .[1]
Synthesis & Structural Considerations
While stability is the goal, synthetic accessibility is the constraint.[1] The 2-Me-2-
Primary Synthetic Route (Ring Expansion):
A robust method involves the ring expansion of 2-(trifluoromethyl)pyrrolidines or the use of
-
Imine Formation: Condensation of a ketone with an amine.[1]
-
Nucleophilic Attack: Addition of the Ruppert-Prakash reagent (
) to generate the -trifluoromethyl amine.[1] -
Cyclization: Intramolecular alkylation to close the piperidine ring.[1]
Note: Due to the chirality introduced at the C2 position, enantioselective synthesis or chiral resolution is often required, as the (R) and (S) enantiomers may exhibit distinct metabolic profiles due to the spatial arrangement of the
References
-
Physicochemical Properties of Fluorinated Amines: Morgenthaler, M., et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.[1] [Link]
-
Metabolic Blocking Strategies: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1][3] [Link]
-
Synthesis of
-Trifluoromethyl Piperidines: Rioton, S., et al. (2017).[1] Synthesis of Substituted -Trifluoromethyl Piperidinic Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link] -
The "Fluorine Effect" in Drug Design: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][2][3][5][8][9][10][12] Chemical Society Reviews.[1] [Link]
-
Microsomal Stability Assay Protocols: Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Chapter on Metabolic Stability). [Link]
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An In-depth Technical Guide to the Hydrogen Bonding Potential of 2-Methyl-2-(trifluoromethyl)piperidine
Introduction: The Strategic Role of Fluorine in Modulating Molecular Interactions
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for fine-tuning physicochemical and biological properties. The trifluoromethyl group, in particular, is a widely employed substituent due to its unique electronic and steric characteristics.[1] This guide delves into the hydrogen bonding potential of a specific fluorinated heterocycle, 2-Methyl-2-(trifluoromethyl)piperidine. This molecule presents a compelling case study at the confluence of several key structural features: a basic piperidine nitrogen, a sterically demanding and electron-withdrawing trifluoromethyl group, and an adjacent methyl group. Understanding the interplay of these functionalities is critical for predicting and exploiting its interaction profile in various applications, from active pharmaceutical ingredients to novel organocatalysts.
This document provides a comprehensive analysis of both the hydrogen bond donor and acceptor capabilities of 2-Methyl-2-(trifluoromethyl)piperidine. We will explore the theoretical underpinnings of its hydrogen bonding potential, supported by proposed experimental and computational methodologies for its empirical validation. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for their own investigations.
Deconstructing the Hydrogen Bonding Landscape of 2-Methyl-2-(trifluoromethyl)piperidine
The hydrogen bonding capabilities of 2-Methyl-2-(trifluoromethyl)piperidine are dictated by the interplay of its structural components: the piperidine ring, the nitrogen heteroatom, the trifluoromethyl group, and the methyl group.
Hydrogen Bond Donor Potential
The primary hydrogen bond donor is the N-H group of the piperidine ring. The acidity of this proton, and thus its donor strength, is significantly influenced by the potent electron-withdrawing nature of the adjacent trifluoromethyl group.[1][2] This inductive effect is expected to decrease the electron density on the nitrogen atom, making the N-H proton more acidic and a stronger hydrogen bond donor compared to unsubstituted piperidine.
Hydrogen Bond Acceptor Potential
2-Methyl-2-(trifluoromethyl)piperidine presents two potential hydrogen bond acceptor sites: the lone pair of electrons on the nitrogen atom and the fluorine atoms of the trifluoromethyl group.
-
Nitrogen Atom: The availability of the nitrogen's lone pair for accepting a hydrogen bond is diminished by the inductive effect of the trifluoromethyl group.[1] Furthermore, the steric hindrance imposed by the bulky trifluoromethyl and methyl groups at the C2 position likely impedes the approach of a hydrogen bond donor to the nitrogen atom.
-
Fluorine Atoms: The ability of covalently bound fluorine to act as a hydrogen bond acceptor is a topic of ongoing discussion.[3][4] While fluorine is the most electronegative element, its lone pairs are held tightly, making it a generally weak hydrogen bond acceptor compared to oxygen or nitrogen.[5][6] However, in certain contexts, particularly with strong hydrogen bond donors, C-F···H-X interactions can be significant.[3][7][8] The trifluoromethyl group, with its three fluorine atoms, presents multiple potential, albeit weak, acceptor sites.
Theoretical and Computational Evaluation
A robust understanding of the hydrogen bonding potential begins with in-silico analysis. Computational chemistry offers powerful tools to visualize and quantify the electronic properties that govern non-covalent interactions.
Electrostatic Potential (MEP) Mapping
The molecular electrostatic potential (MEP) surface is a valuable tool for predicting sites of electrophilic and nucleophilic attack, and by extension, hydrogen bonding.[9] The MEP map of 2-Methyl-2-(trifluoromethyl)piperidine is expected to show a region of positive potential (blue) around the N-H proton, indicating its donor character, and regions of negative potential (red) around the fluorine atoms, suggesting potential acceptor sites.[10][11] The region around the nitrogen atom will likely be less negative than that of unsubstituted piperidine due to the electron-withdrawing trifluoromethyl group.
Diagram: Logical Workflow for MEP Calculation
Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.
Quantum Chemical Calculations
To quantify the strength of potential hydrogen bonds, quantum chemical calculations can be employed. By modeling the interaction of 2-Methyl-2-(trifluoromethyl)piperidine with a model hydrogen bond donor (e.g., water, methanol) and a model acceptor (e.g., water, acetone), the binding energies of the resulting complexes can be calculated.[12] The Quantum Theory of Atoms in Molecules (QTAIM) can also be used to analyze the electron density at the bond critical points of the hydrogen bonds to further characterize their nature and strength.[13]
Experimental Validation: A Multi-pronged Spectroscopic Approach
Theoretical predictions must be substantiated by empirical data. Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for probing hydrogen bonding interactions in solution.[14][15]
FTIR Spectroscopy: Probing Vibrational Frequency Shifts
The formation of a hydrogen bond perturbs the vibrational frequency of the participating functional groups.
-
Hydrogen Bond Donor Ability: To assess the donor strength of the N-H group, a dilution study in a non-polar solvent (e.g., CCl4 or hexane) can be performed.[16] At high concentrations, intermolecular N-H···N hydrogen bonds will be present, showing a broad, red-shifted absorption band. Upon dilution, this band will decrease in intensity, while a sharper, blue-shifted band corresponding to the "free" N-H stretch will appear. The magnitude of the red shift is indicative of the hydrogen bond strength.[17][18]
-
Hydrogen Bond Acceptor Ability: To probe the acceptor capabilities, a known hydrogen bond donor (e.g., phenol, pyrrole) can be added to a dilute solution of 2-Methyl-2-(trifluoromethyl)piperidine in a non-polar solvent. The formation of a hydrogen bond will cause a red shift in the O-H or N-H stretching frequency of the donor molecule. By comparing the shift induced by the target molecule to that induced by a reference acceptor, the relative acceptor strength can be quantified.
Experimental Protocol: FTIR Analysis of Hydrogen Bond Donating Capacity
-
Solution Preparation: Prepare a series of solutions of 2-Methyl-2-(trifluoromethyl)piperidine in dry carbon tetrachloride, ranging in concentration from 0.1 M to 0.001 M.
-
FTIR Measurement: Acquire the FTIR spectra of each solution in the range of 3500-3200 cm⁻¹, using a liquid-transmission cell with a fixed path length.
-
Data Analysis: Identify the absorption bands corresponding to the free N-H stretch and the hydrogen-bonded N-H stretch.
-
Interpretation: Plot the absorbance of the free N-H band as a function of concentration to observe the effects of dilution on intermolecular hydrogen bonding. The frequency difference between the free and hydrogen-bonded N-H bands provides a measure of the hydrogen bond strength.
NMR Spectroscopy: Unveiling Chemical Shift Perturbations
NMR spectroscopy provides a sensitive method for detecting hydrogen bonding through changes in the chemical shifts of the protons involved.[19]
-
¹H NMR Titration: A ¹H NMR titration experiment can be performed by adding increasing amounts of a hydrogen bond acceptor (e.g., DMSO-d₆) to a solution of 2-Methyl-2-(trifluoromethyl)piperidine in a non-interacting solvent (e.g., CDCl₃). The formation of a hydrogen bond will cause a downfield shift in the resonance of the N-H proton.[14] The magnitude of this shift correlates with the strength of the interaction.
-
¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atoms in the trifluoromethyl group is sensitive to their local electronic environment.[20] The formation of a C-F···H-X hydrogen bond may lead to a measurable change in the ¹⁹F NMR spectrum, providing evidence for the involvement of the fluorine atoms in hydrogen bonding.[21][22]
Diagram: Experimental Workflow for NMR Titration
Caption: Workflow for ¹H NMR titration to assess hydrogen bond donor strength.
Quantitative Data Summary
| Property | Expected Observation for 2-Methyl-2-(trifluoromethyl)piperidine | Rationale |
| N-H Stretching Frequency (FTIR, dilute solution) | Higher frequency than piperidine | The electron-withdrawing CF₃ group increases the N-H bond strength. |
| Δν(N-H) upon H-bonding (FTIR) | Larger red shift compared to piperidine | The N-H proton is more acidic and a stronger H-bond donor. |
| ¹H NMR Chemical Shift of N-H (non-H-bonding solvent) | Downfield shift compared to piperidine | The electron-withdrawing CF₃ group deshields the N-H proton. |
| Δδ(N-H) upon H-bonding (¹H NMR) | Larger downfield shift compared to piperidine | The N-H proton is a stronger H-bond donor. |
| Hydrogen Bond Acceptor Strength (Nitrogen) | Weaker than piperidine | The electron-withdrawing CF₃ group reduces the basicity of the nitrogen. |
| Hydrogen Bond Acceptor Strength (Fluorine) | Weak | Covalently bound fluorine is a poor hydrogen bond acceptor. |
Conclusion: A Molecule of Tunable Interactions
2-Methyl-2-(trifluoromethyl)piperidine emerges as a molecule with a distinct and tunable hydrogen bonding profile. The strong inductive effect of the trifluoromethyl group significantly enhances its hydrogen bond donor capability through the N-H moiety, while simultaneously diminishing the acceptor strength of the piperidine nitrogen. The fluorine atoms of the trifluoromethyl group may act as very weak hydrogen bond acceptors, a characteristic that could be significant in specific, highly tailored molecular environments.
The comprehensive theoretical and experimental framework presented in this guide provides a clear pathway for researchers to thoroughly characterize the hydrogen bonding potential of 2-Methyl-2-(trifluoromethyl)piperidine and other novel fluorinated compounds. A deep understanding of these fundamental interactions is paramount for the rational design of next-generation pharmaceuticals and advanced materials.
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D. A., et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. 2023;14(9):1694-1706. Available from: [Link]
-
Chemistry World. Hydrogen bonded system faces strength test. Available from: [Link]
-
Lasia, I. A., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(20):6269. Available from: [Link]
-
Huiming, Y.; Novak, I. Molecular complex piperidine-CO2. African Journal of Pure and Applied Chemistry. 2009;3(7):115-118. Available from: [Link]
-
G. A., et al. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. 2018;23(11):2856. Available from: [Link]
-
Chem-Impex. (R)-2-(Trifluoromethyl)piperidine. Available from: [Link]
-
Kraka, E., et al. A comprehensive analysis of hydrogen bond interactions based on local vibrational modes. Journal of Computational Chemistry. 2012;33(20):1666-1680. Available from: [Link]
-
CAS Common Chemistry. 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine. Available from: [Link]
-
S. L., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2019;44(3):189-197. Available from: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
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- 3. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Incorporation of 2-Methyl-2-(trifluoromethyl)piperidine into Drug Scaffolds
Introduction: The Strategic Advantage of the 2-Methyl-2-(trifluoromethyl)piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of clinically approved drugs.[1][2] Its saturated, three-dimensional structure provides an excellent framework for orienting pharmacophoric groups in precise spatial arrangements, which is crucial for selective interactions with biological targets.[1][3] In the continuous quest to optimize drug candidates, the strategic introduction of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry.[4][5] The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly enhance the pharmacological profile of a molecule.[4]
The incorporation of a trifluoromethyl group at the 2-position of a piperidine ring, especially when combined with a methyl group to create the 2-methyl-2-(trifluoromethyl)piperidine moiety, offers several distinct advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group are highly resistant to metabolic degradation by cytochrome P450 enzymes.[4] This can significantly increase the half-life of a drug, leading to improved pharmacokinetic profiles.
-
Modulation of Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[4][6] This property is critical for drugs targeting the central nervous system.
-
Increased Binding Affinity: The electron-withdrawing nature of the CF3 group can alter the electron distribution of the piperidine ring, potentially leading to stronger interactions with the target protein through hydrogen bonding or other electrostatic interactions.[4]
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties to optimize drug-receptor interactions.[6][7][8][9]
This technical guide provides a comprehensive overview of the synthetic strategies for incorporating the 2-methyl-2-(trifluoromethyl)piperidine scaffold into drug candidates, complete with detailed experimental protocols and an analysis of the key considerations for its application in drug discovery.
Synthetic Strategies for Accessing 2-Methyl-2-(trifluoromethyl)piperidine Derivatives
Several synthetic routes have been developed to access α-trifluoromethyl piperidines. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key approaches include intramolecular cyclization reactions, cycloadditions, and the modification of pre-existing piperidine or pyridine rings.
Intramolecular Mannich Reaction: A Powerful Cyclization Strategy
The intramolecular Mannich reaction is a highly effective method for constructing the 2-methyl-2-(trifluoromethyl)piperidine core.[6][10] This approach involves the cyclization of an acyclic amine precursor containing a trifluoromethyl ketone or a related imine equivalent.
Conceptual Workflow for Intramolecular Mannich Reaction:
Caption: Workflow for the intramolecular Mannich reaction.
Protocol 1: Synthesis of a 2-Methyl-2-(trifluoromethyl)piperidine Derivative via Intramolecular Mannich Reaction
This protocol is adapted from methodologies described for the synthesis of related α-trifluoromethyl piperidines.[6][10]
Materials:
-
Acyclic amino-ketone precursor (e.g., 6-amino-1,1,1-trifluoroheptan-2-one)
-
Formic acid (or other suitable acid catalyst)
-
Methanol
-
Sodium borohydride
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Iminium Ion Formation and Cyclization:
-
Dissolve the acyclic amino-ketone precursor (1.0 eq) in methanol (0.1 M).
-
Add formic acid (2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Reduction of the Intermediate:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add diethyl ether and saturated aqueous sodium bicarbonate solution to the residue.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-methyl-2-(trifluoromethyl)piperidine derivative.
-
Causality Behind Experimental Choices:
-
Acid Catalyst: Formic acid facilitates the formation of the iminium ion intermediate, which is essential for the subsequent intramolecular cyclization.
-
Sodium Borohydride: This reducing agent is used to reduce the initially formed enamine or iminium ion within the cyclic structure to the more stable piperidine ring.
-
Aqueous Work-up: The use of sodium bicarbonate neutralizes the acidic reaction medium, and the extraction with an organic solvent isolates the desired product.
Catalytic Hydrogenation of 2-Methyl-2-(trifluoromethyl)pyridine Precursors
Another robust and scalable approach is the catalytic hydrogenation of a corresponding 2-methyl-2-(trifluoromethyl)pyridine precursor. This method is particularly useful if the substituted pyridine is readily available.
Conceptual Workflow for Catalytic Hydrogenation:
Caption: Workflow for catalytic hydrogenation of a pyridine precursor.
Protocol 2: Synthesis of 2-Methyl-2-(trifluoromethyl)piperidine by Catalytic Hydrogenation
This protocol is based on general procedures for the hydrogenation of trifluoromethyl-substituted pyridines.[11]
Materials:
-
2-Methyl-2-(trifluoromethyl)pyridine
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol or Ethanol
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
Reaction Setup:
-
In a high-pressure reaction vessel, dissolve 2-methyl-2-(trifluoromethyl)pyridine (1.0 eq) in methanol or ethanol (0.2 M).
-
Carefully add 10 wt. % Pd/C (5-10 mol %) to the solution.
-
-
Hydrogenation:
-
Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-48 hours.
-
Monitor the reaction progress by observing the drop in hydrogen pressure or by analyzing aliquots via GC-MS or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by distillation or column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective catalyst for the reduction of aromatic rings. Other catalysts like platinum oxide (PtO2) can also be used.[11]
-
High Pressure: The use of high-pressure hydrogen is necessary to achieve efficient reduction of the stable aromatic pyridine ring.
-
Celite® Filtration: This step is crucial for the complete removal of the heterogeneous catalyst from the reaction mixture.
Incorporation of the 2-Methyl-2-(trifluoromethyl)piperidine Scaffold into Drug Molecules
Once the 2-methyl-2-(trifluoromethyl)piperidine core is synthesized, it can be incorporated into larger drug scaffolds through various coupling reactions, most commonly via N-functionalization.
N-Arylation and N-Alkylation Reactions
The secondary amine of the piperidine ring provides a convenient handle for further functionalization. Buchwald-Hartwig amination and other cross-coupling reactions are powerful tools for forming C-N bonds with aryl or heteroaryl halides.
Protocol 3: N-Arylation of 2-Methyl-2-(trifluoromethyl)piperidine
This protocol is a general procedure for the N-arylation of secondary amines, which can be adapted for the title compound.
Materials:
-
2-Methyl-2-(trifluoromethyl)piperidine
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs2CO3, K3PO4)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 2-methyl-2-(trifluoromethyl)piperidine (1.2 eq), base (1.5 eq), palladium catalyst (1-5 mol %), and ligand (1-5 mol %).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
-
Reaction:
-
Stir the reaction mixture at 80-110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-arylated product.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for an efficient cross-coupling reaction and should be optimized for the specific substrates.
-
Base: The base is required to deprotonate the piperidine nitrogen, facilitating the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere.
Physicochemical Properties and Drug Design Considerations
The introduction of the 2-methyl-2-(trifluoromethyl)piperidine moiety has a predictable impact on several key physicochemical properties relevant to drug design.
| Property | Impact of 2-Methyl-2-(trifluoromethyl)piperidine Moiety | Rationale | References |
| Lipophilicity (logP) | Increase | The trifluoromethyl group is highly lipophilic. | [6],[4] |
| Metabolic Stability | Increase | The C-F bonds are resistant to enzymatic cleavage. | [4] |
| Basicity (pKa) | Decrease | The electron-withdrawing CF3 group reduces the basicity of the piperidine nitrogen. | [12] |
| Aqueous Solubility | Decrease | Increased lipophilicity generally leads to lower aqueous solubility. | [12] |
Logical Relationship of Physicochemical Properties:
Caption: Impact of the 2-methyl-2-(trifluoromethyl)piperidine moiety.
Conclusion
The 2-methyl-2-(trifluoromethyl)piperidine scaffold is a valuable building block in modern drug discovery. Its incorporation can lead to significant improvements in a compound's metabolic stability, lipophilicity, and binding affinity. The synthetic strategies outlined in this guide, particularly intramolecular Mannich reactions and the hydrogenation of pyridine precursors, provide reliable and adaptable methods for accessing this important structural motif. By understanding the synthetic methodologies and the resulting impact on physicochemical properties, researchers can effectively leverage the 2-methyl-2-(trifluoromethyl)piperidine scaffold to design and develop next-generation therapeutics with enhanced pharmacological profiles.
References
-
Gelin, A., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]
-
Rioton, S., et al. (2018). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
-
Jatoi, W. B., et al. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11), 868-874. [Link]
-
The University of Aberdeen Research Portal. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). [Link]
-
ResearchGate. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization | Request PDF. [Link]
-
Zaragoza, F. T., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]
-
ResearchGate. (2025). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group | Request PDF. [Link]
-
Loughborough University Research Repository. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. [Link]
-
Liechti, M. E., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-245. [Link]
-
ResearchGate. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. [Link]
-
ResearchGate. (2025). (PDF) Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]
-
Singh, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6544. [Link]
-
Hoffmann-Röder, A. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Dissertation, Johannes Gutenberg-Universität Mainz. [Link]
-
Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1664. [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]
-
Mori, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 241-253. [Link]
-
Le, T. N., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11224-11231. [Link]
-
Reddy, R. P., et al. (2019). Transition-Metal-Free Tandem Cyclization/N-arylation Reaction: A Method to Access Biaryl Sultam Derivatives via a Diradical Path. The Journal of Organic Chemistry, 84(15), 9436-9446. [Link]
-
Denton, J. R., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(56), 15009-15013. [Link]
-
El-Fayoumy, S. A., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(18), 6436-6445. [Link]
-
Wu, J., et al. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 23(7), 2634-2638. [Link]
-
ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H... [Link]
-
PubChem. (n.d.). (2R,5S)-2-methyl-5-(trifluoromethyl)piperidine. [Link]
-
Journal of the American Chemical Society. (n.d.). Asymmetric Synthesis of Chiral, Nonracemic Trifluoromethyl-Substituted Piperidines and Decahydroquinolines. [Link]
-
ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at... [Link]
-
Chemical Society Reviews. (2019). C–H functionalization reactions under flow conditions. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). N-Arylations of trifluoromethylated N-acylhydrazones with diaryliodonium salts as arylation reagents. [Link]
-
Chemistry – A European Journal. (2023). Advances in RNA Labeling with Trifluoromethyl Groups. [Link]
-
ResearchGate. (n.d.). Synthesis of (Trifluoromethyl)aziridines in 1,1,1,3,3,3-Hexafluoropropan-2-ol: First Example of Coupling Reactions of Fluoral, an Amine and a Diazo Compound. [Link]
-
MDPI. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. [Link]
-
Gelin, A., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]
-
Academia.edu. (2007). Fluoride-mediated selective cross-coupling reactions of alkyl halides and trimethyl(perfluoroalkyl)silanes, Me3SiRf (Rf=CF3, C2F5) in the absence of any catalysts. [Link]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification methods for 2-Methyl-2-(trifluoromethyl)piperidine intermediates
The following technical support guide addresses the specific challenges associated with 2-Methyl-2-(trifluoromethyl)piperidine , a high-value, sterically hindered, fluorinated building block.
Status: Operational Subject: Purification & Handling Protocols Ticket Categories: Isolation (Yield), Chromatography (Detection), Chiral Resolution (Purity)
⚠️ Executive Summary: The "Deceptive" Amine
This intermediate is not a standard piperidine.[1] The presence of the
-
pKa Suppression: The electron-withdrawing
group lowers the pKa of the amine (typically from ~11 to ~6.5–7.5).[1] Standard basic extractions often fail because the amine remains neutral at lower pH than expected.[1] -
Volatility: As a free base, it sublimes and evaporates easily.
-
Steric Bulk: The quaternary C2 center hinders nucleophilic attack by the nitrogen, slowing down standard derivatizations (e.g., Boc-protection).[1]
📂 Module 1: Extraction & Isolation (The "Yield Loss" Ticket)[1]
User Issue: "I performed a standard acid-base workup (1N HCl wash, basified to pH 10, extracted with DCM), but my mass recovery is <20%."
🔧 Root Cause Analysis
Two factors are likely at play:
-
Incomplete Protonation: Due to the
group, the amine is less basic.[1] A weak acid wash might not fully protonate it, leaving it in the organic layer during the initial wash.[1] -
Volatility: If you concentrated the free base on a rotavap at 40°C+ without forming a salt, you likely pumped it into the trap.[1]
🛠️ Protocol: The "pKa-Shifted" Workup
Do not treat this like a regular piperidine.[1] Use this modified extraction logic.
Step-by-Step Recovery:
-
Salt Formation (Mandatory): Never isolate the free base for storage. Convert to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt immediately.
-
Extraction pH Targets:
-
To keep amine in water: pH must be < 2.0 (Use 2N HCl).
-
To extract amine into organic: pH must be > 9.0 (Use sat.
). -
Note: Avoid extremely high pH (>12) for prolonged periods to prevent potential defluorination or side reactions, although the
is generally stable.[1]
-
Visualization: The pH-Switch Extraction Flow
Caption: Workflow for isolating
📂 Module 2: Chromatography (The "Invisible Peak" Ticket)
User Issue: "I can't see the compound on TLC or UV (254 nm). It streaks on silica."[1]
🔧 Root Cause Analysis
-
UV Silence: The molecule lacks a conjugated
-system.[1] It is transparent >210 nm. -
Silanol Interaction: The secondary amine interacts strongly with acidic silanols on silica gel, causing "streaking" or irreversible adsorption.[1]
🛠️ Protocol: Visualization & Separation
A. Detection Methods
| Method | Suitability | Notes |
| UV (254 nm) | ❌ Poor | Only works if derivatized (e.g., Benzoyl, Cbz). |
| Ninhydrin | ⚠️ Weak | Steric hindrance at the |
| KMnO₄ Stain | ✅ Good | Oxidizes the amine; appears as a yellow spot on purple background.[1] |
| Iodine Chamber | ✅ Excellent | Reversible; best for quick TLC checks. |
| ELSD / CAD | ✅ Best | Universal detection for non-chromophoric compounds in HPLC. |
B. Mobile Phase Modifiers
Standard silica chromatography requires "deactivation" to prevent streaking.[1]
-
Standard: DCM:MeOH (95:5) + 1%
(aq) or 1% Triethylamine . -
Alternative: Use "Neutral Alumina" stationary phase instead of silica to reduce acidity.[1]
📂 Module 3: Chiral Resolution (The "Enantiomer" Ticket)
User Issue: "I have a racemic mixture. Standard tartaric acid resolution isn't crystallizing."
🔧 Root Cause Analysis
The quaternary center (Methyl +
🛠️ Protocol: Resolution Strategies
Option A: Supercritical Fluid Chromatography (SFC) - Recommended
This is the industry standard for fluorinated amines.
-
Column: Chiralpak AD-H or IG-3.
-
Co-solvent:
/ MeOH (with 0.2% Diethylamine). -
Why: The low viscosity of
handles the volatility well, and the method does not rely on crystallization kinetics.[1]
Option B: Derivatization + Separation
If you lack SFC, you must increase the molecular weight and add a chromophore.[1]
-
Derivatize: React with Cbz-Cl or Boc-Anhydride (Note: Requires forcing conditions, e.g., reflux in THF with DMAP due to steric hindrance).
-
Separate: The protected carbamates are often separable on standard Chiral HPLC (e.g., Chiralcel OD-H).
-
Deprotect:
-
Cbz: Hydrogenation (
) is risky (potential defluorination of bonds).[1] Use acid hydrolysis (HBr/AcOH) if possible. -
Boc: Standard HCl/Dioxane or TFA/DCM.
-
Visualization: Chiral Decision Tree
Caption: Decision matrix for resolving enantiomers, highlighting the risk of catalytic hydrogenation.
📂 Module 4: Frequently Asked Questions (FAQ)
Q: Can I store the free base in the fridge? A: No. Even at 4°C, the free base has significant vapor pressure.[1] Over weeks, it will cross-contaminate other samples or evaporate.[1] Store as the HCl salt (hygroscopic, keep desiccated) or Tosylate salt (often non-hygroscopic).[1]
Q: Why is my Boc-protection reaction stalling at 50% conversion? A: The 2-position is a "neopentyl-like" quaternary center.[1] The nitrogen is extremely crowded.[1]
-
Fix: Use Boc-anhydride (2.0 equiv) , DIPEA , and DMAP (0.2 equiv) . Heat to 60°C in a sealed tube. Do not rely on room temperature stirring.
Q: I see a peak at M-20 in Mass Spec. What is it?
A: This is likely loss of HF (
📚 References
-
Sodeoka, M., & Hamashima, Y. (2009).[1] Enantioselective Fluorination Reactions: From Stoichiometric to Catalytic. This covers the fundamental stability and reactivity of
-fluorinated amines.[1] -
Prakash, G. K. S., et al. (2011). Nucleophilic Trifluoromethylation of Imines. Describes the synthesis and handling of trifluoromethylated amine intermediates using the Ruppert-Prakash reagent.
-
Ma, J. A., & Cahard, D. (2008).[1] Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. Provides context on the pKa shifts and volatility issues inherent to
- amines. -
Fustero, S., et al. (2011). Recent advances in the synthesis of fluorinated amino acids and peptides. Discusses the steric hindrance issues during protection/deprotection of
-quaternary fluorinated centers.
Sources
Technical Support Center: Resolving Enantiomers of 2-Methyl-2-(trifluoromethyl)piperidine via Chiral HPLC
Welcome to the comprehensive support guide for the chiral resolution of 2-Methyl-2-(trifluoromethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this unique compound's enantiomers using High-Performance Liquid Chromatography (HPLC). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to blend technical accuracy with practical, field-tested insights to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chiral separation of 2-Methyl-2-(trifluoromethyl)piperidine, providing a quick reference for method development and optimization.
Q1: What are the primary challenges in the chiral separation of 2-Methyl-2-(trifluoromethyl)piperidine?
The main challenges stem from the compound's structure: the basic piperidine nitrogen and the electron-withdrawing trifluoromethyl group. The basic nitrogen can cause strong interactions with acidic sites on the stationary phase, leading to peak tailing.[1] The trifluoromethyl group can influence the molecule's conformation and interaction with the chiral stationary phase (CSP), making the selection of an appropriate CSP critical.
Q2: Which type of chiral stationary phase (CSP) is most effective for this separation?
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the most successful for a wide range of chiral compounds and are a recommended starting point.[2][3] Specifically, columns with tris(3,5-dimethylphenyl)carbamate derivatives of cellulose or amylose have demonstrated broad applicability.[4] Given the specific structure of 2-Methyl-2-(trifluoromethyl)piperidine, a systematic screening of several different polysaccharide-based columns is advisable to find the optimal selectivity.[5]
Q3: What are the recommended starting mobile phase conditions?
For normal-phase chromatography, a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (such as isopropanol or ethanol) is a standard starting point. A typical initial screening condition could be a 90:10 or 80:20 mixture of hexane:isopropanol.[6] Due to the basic nature of the piperidine, the addition of a small amount of a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase is crucial to prevent peak tailing by masking residual silanol groups on the stationary phase.[1][7]
Q4: Should I use normal-phase or reversed-phase chromatography?
While both modes can be explored, normal-phase chromatography is often preferred for chiral separations on polysaccharide-based CSPs as it frequently provides better selectivity.[4] Reversed-phase conditions (using mixtures of water, acetonitrile, or methanol) can also be effective, particularly with certain macrocyclic glycopeptide or derivatized cyclodextrin CSPs.[7] However, the solubility of 2-Methyl-2-(trifluoromethyl)piperidine in these mobile phases should be considered.
Q5: How does temperature affect the separation?
Temperature is a critical parameter for optimizing chiral separations. Generally, lower temperatures can increase chiral selectivity by enhancing the subtle binding forces responsible for enantiomeric recognition.[5] However, this is not a universal rule, and the effect is compound-dependent. It is recommended to evaluate a range of temperatures (e.g., 10°C, 25°C, 40°C) to determine the optimal condition for your specific separation.[5][8]
Q6: My compound does not have a strong UV chromophore. How can I improve detection?
For compounds with poor UV absorbance, pre-column derivatization can be employed to introduce a chromophoric tag.[8][9] This involves reacting the piperidine with a reagent that has strong UV absorbance. For example, piperidine amines have been successfully derivatized with para-toluene sulfonyl chloride (PTSC) to enable detection at 228 nm.[8][9] Alternatively, if available, a mass spectrometer (MS) detector can be used, as it does not rely on UV absorbance.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the chiral HPLC resolution of 2-Methyl-2-(trifluoromethyl)piperidine.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape is a common issue, often caused by secondary interactions between the basic analyte and the stationary phase.
Probable Causes & Step-by-Step Solutions:
-
Secondary Ionic Interactions: The basic piperidine nitrogen can interact with acidic silanol groups on silica-based CSPs, leading to peak tailing.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, typically fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.[8] Perform a loading study to determine the optimal sample amount.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[6] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Solution: Implement a regular column cleaning and regeneration protocol as recommended by the manufacturer. If the problem persists, the column may need to be replaced.
-
Issue 2: No or Poor Resolution of Enantiomers (α ≈ 1)
Achieving separation between enantiomers is the primary goal, and a lack of resolution requires a systematic approach to method development.
Probable Causes & Step-by-Step Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide the necessary chiral recognition for your molecule.
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences selectivity.
-
Solution:
-
Vary the Alcohol Modifier: In normal-phase, switch between different alcohols (e.g., isopropanol, ethanol, methanol) as this can dramatically alter selectivity.[10]
-
Adjust the Modifier Percentage: Systematically vary the percentage of the alcohol modifier in the mobile phase (e.g., 5%, 10%, 15%, 20%).
-
Explore Different Modifiers: In some cases, small amounts of other solvents like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) can influence the separation.
-
-
-
Temperature Effects: As mentioned in the FAQs, temperature can have a significant impact on selectivity.
-
Solution: Analyze the sample at different temperatures. Lower temperatures often improve resolution, but this should be verified experimentally.[5]
-
Experimental Workflow for Method Development
The following diagram outlines a systematic approach to developing a chiral HPLC method for 2-Methyl-2-(trifluoromethyl)piperidine.
Caption: A systematic workflow for chiral HPLC method development.
Data Summary: Starting Conditions for CSP Screening
The table below provides recommended starting conditions for screening different types of chiral stationary phases.
| CSP Type | Mobile Phase Mode | Typical Mobile Phase | Additives |
| Polysaccharide-based | Normal Phase | Hexane/Isopropanol (80/20) | 0.1% Diethylamine (DEA) |
| (e.g., Chiralcel, Chiralpak) | Reversed Phase | Acetonitrile/Water (50/50) | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Macrocyclic Glycopeptide | Reversed Phase | Acetonitrile/Water with Buffer | Ammonium Acetate or Formate |
| (e.g., Chirobiotic) | Polar Organic | Methanol or Ethanol | 0.1% DEA or TFA |
| Pirkle-type | Normal Phase | Hexane/Isopropanol (90/10) | 0.1% DEA |
Issue 3: Irreproducible Retention Times and Resolution
Inconsistent results can undermine the reliability of your analysis.
Probable Causes & Step-by-Step Solutions:
-
Insufficient Column Equilibration: Chiral columns, especially in normal-phase, can require extended equilibration times.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.[5] When changing mobile phase composition, ensure the column is fully re-equilibrated.
-
-
Mobile Phase Instability or Inaccurate Preparation: Evaporation of volatile components or improper mixing can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily. Use a volumetric flask for accurate mixing and keep the mobile phase reservoir covered to minimize evaporation.
-
-
Fluctuations in Temperature: Variations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[5]
-
-
"Memory Effects" from Additives: Basic or acidic additives can adsorb to the stationary phase and affect subsequent analyses, even after changing the mobile phase.[11]
-
Solution: Dedicate columns to specific methods (e.g., with acidic or basic additives) if possible. Thoroughly flush the column with an intermediate solvent (like isopropanol) when switching between mobile phases with different additives.
-
Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing and resolving common issues in the chiral separation of 2-Methyl-2-(trifluoromethyl)piperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. bgb-analytik.com [bgb-analytik.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fagg.be [fagg.be]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Thermal Dynamics of Hindered Amine Synthesis
Current Topic: Temperature Optimization for N-Substitution of Hindered Piperidines (e.g., 2,2,6,6-tetramethylpiperidine). Ticket Priority: High (Kinetic Stalling vs. Thermal Degradation). Assigned Specialist: Senior Application Scientist.
Tier 1: Rapid Diagnostics (Triage)
Use this section to quickly identify if your thermal parameters are the root cause of failure.
Q: My reaction is stalled at reflux in THF (66°C). Should I just switch to Toluene?
A: Likely yes, but with caution. The steric bulk of 2,2,6,6-tetramethylpiperidine (TMP) creates a massive activation energy barrier (
Q: I see a black precipitate forming rapidly at 100°C during Buchwald-Hartwig coupling. A: This is "Palladium Black" formation. Your temperature is likely too high for the ligand-catalyst complex stability, or your amine is coordinating too weakly to stabilize the Pd(0) species. Action: Lower T to 80°C and switch to a bulkier, electron-rich ligand (e.g., tBuBrettPhos) that creates a tighter binding shell.
Q: I am attempting direct alkylation with a secondary halide, but I only get the alkene product.
A: This is the Hofmann Elimination trap. High temperatures favor elimination (
Tier 2: The Core Logic (Thermal Dynamics)
The Steric-Thermal Paradox
In unhindered amines, nucleophilic attack is fast at ambient temperatures. For hindered piperidines, the four methyl groups at the
-
The Requirement: High thermal energy is required to distort the bond angles and force the nitrogen lone pair into the electrophile's antibonding orbital.
-
The Risk: As temperature (
) rises, the rate of side reactions (elimination, oxidation, catalyst decomposition) often increases faster than the rate of the desired substitution.
Visualization: The Energy Landscape
The following diagram illustrates the narrow "Goldilocks Zone" for reacting hindered amines.
Caption: Figure 1. The Kinetic Pathway. Successful substitution requires crossing the red barrier without diverting into the yellow degradation pathway.
Tier 3: Deep Dive Optimization & Protocols
Scenario A: Direct Alkylation ( )
Best for: Primary, unhindered halides (e.g., Methyl Iodide, Benzyl Bromide).
The Thermal Challenge: Standard reflux often fails. The reaction requires temperatures (
Protocol: Sealed Tube / Microwave Assist
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Base:
(inorganic bases prevent N-quaternization side reactions better than organic bases here). -
Step-Up Procedure:
-
Start at 80°C (MeCN reflux). Monitor for 2 hours.
-
If <10% conversion, transfer to a Sealed Tube or Microwave Reactor .
-
Heat to 120°C . Pressure will rise; ensure vessel is rated for ~10 bar.
-
Critical Check: If using DMF, do not exceed 150°C to avoid solvent decomposition into dimethylamine (which will out-compete your hindered amine).
-
Scenario B: Reductive Amination
Best for: Attaching secondary alkyl groups via Ketones/Aldehydes.
The Thermal Challenge: Formation of the intermediate iminium ion is sterically disfavored.[1][2] High T helps iminium formation but promotes reduction of the ketone before the amine attaches.
Protocol: Lewis Acid Activation
-
Activator: Titanium(IV) isopropoxide (
). -
Step 1 (Dehydration): Stir Amine + Ketone +
at 60–80°C neat (no solvent) or in Toluene. The heat drives the equilibrium toward the imine. -
Step 2 (Reduction): Cool to 0°C or Room Temp before adding the reducing agent (
or ).-
Why? High T during reduction leads to direct reduction of the ketone (alcohol byproduct).
-
Scenario C: Buchwald-Hartwig Amination
Best for: Aryl Halides (C-N bond formation).
The Thermal Challenge: Catalyst death. Hindered amines require bulky ligands (e.g., BrettPhos, JohnPhos) which are thermally sensitive.
Optimization Workflow (DOE Approach):
Caption: Figure 2. Iterative optimization loop for catalytic amination. Note that appearance of Pd black triggers an immediate temperature reduction.
Reference Data: Thermal Windows
Use this table to select the starting temperature based on your chosen methodology.
| Methodology | Target Substrate | Optimal Temp Range | Solvent System | Critical Thermal Risk |
| Direct Alkylation | Primary Halides | 100°C – 150°C | DMF / Toluene (Sealed) | Hofmann Elimination (if |
| Reductive Amination | Ketones/Aldehydes | 25°C – 80°C | MeOH / Toluene | Reduction of Carbonyl (if T is too high during hydride addition) |
| Buchwald-Hartwig | Aryl Halides | 80°C – 110°C | Dioxane / Toluene | Catalyst Deactivation (Pd Black precipitation) |
| Microwave Assisted | Various | 120°C – 180°C | MeCN / Neat | Pressure vessel failure; Solvent degradation |
References
-
Microwave-Assisted Synthesis: Lehmann, F., & Scobie, M. (2008).[3] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation.[3] Synthesis, 2008(11), 1679-1681. Link
-
Catalytic Mechanisms: Undlin, N., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI Catalysts. Link
-
Buchwald-Hartwig Optimization: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Thermal Stability of TMP: Sigma-Aldrich Technical Data Sheet: 2,2,6,6-Tetramethylpiperidine. (Boiling Point & Stability Data). Link
-
Flow Chemistry (High T): ThalesNano Application Note. A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 4. thalesnano.com [thalesnano.com]
Validation & Comparative
A Comparative Guide to the Binding Affinity of Fluorinated vs. Non-Fluorinated Piperidines
For drug discovery researchers and medicinal chemists, the piperidine scaffold is a cornerstone of molecular design, present in a vast number of pharmaceuticals.[1] A critical strategy in optimizing these molecules is the selective incorporation of fluorine.[2][3][4] While often considered a simple bioisostere for hydrogen, this substitution initiates a cascade of subtle yet profound stereoelectronic changes that can dramatically alter a compound's interaction with its biological target. This guide provides an in-depth comparison of fluorinated and non-fluorinated piperidines, moving beyond a simple list of outcomes to explain the causative principles and provide the experimental framework necessary for their validation.
The Fluorine Effect: More Than Just a Hydrogen Mimic
The introduction of fluorine, the most electronegative element, into an organic molecule like piperidine fundamentally alters its electronic and conformational landscape.[2] These changes are not isolated; they synergistically influence the molecule's physicochemical properties, which in turn dictate its biological activity and pharmacokinetic profile. Understanding this chain of events is crucial for rational drug design.
The strategic incorporation of fluorine can productively influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways.[3] This is why a significant percentage of drugs launched worldwide contain fluorine, a trend that has been increasing in recent years.[4]
Key Physicochemical Alterations and Their Impact on Binding
Conformational Rigidity and the Axial-F Preference
Unlike its non-fluorinated counterpart which undergoes rapid chair-flipping, a fluorinated piperidine often adopts a more rigid and defined conformation.[5] A striking feature is the preference for the fluorine atom to occupy an axial position, a phenomenon driven by a complex interplay of electrostatic interactions, hyperconjugation, and solvation effects.[6][7] This conformational locking is critical because it pre-organizes the ligand into a bioactive conformation that may more favorably fit into a protein's binding pocket, reducing the entropic penalty of binding.
pKa Modulation
The powerful electron-withdrawing nature of fluorine significantly lowers the basicity (pKa) of the piperidine nitrogen.[2][5] For example, the pKa of piperidine is approximately 11.12, whereas 3-fluoropiperidine has a pKa of around 9.5.[8] This has two major consequences:
-
Binding Interactions: The protonation state of the nitrogen at physiological pH is altered, which can change its ability to form key ionic interactions or hydrogen bonds within the receptor binding site.
-
Bioavailability: A lower pKa can reduce the proportion of the compound that is ionized, potentially improving its ability to permeate cellular membranes and reach its target.[2]
Novel Binding Interactions
Fluorine can participate in unique, non-covalent interactions that are unavailable to hydrogen. One of the most well-documented is the orthogonal multipolar interaction between a carbon-fluorine (C-F) bond and a backbone carbonyl group (C=O) in a protein.[9][10][11] These interactions, where the fluorine approaches the electrophilic carbonyl carbon, can significantly enhance binding affinity.[9][11] In some thrombin inhibitors, for example, the substitution of a single hydrogen with fluorine resulted in a 5- to 6-fold increase in potency, attributed to a close contact (3.1 Å) between the fluorine and a backbone carbonyl.[9][11]
Quantitative Comparison: A Synthesized Data Overview
To illustrate the potential impact of fluorination, the following table synthesizes representative data from multiple studies. It compares a hypothetical parent piperidine compound with its fluorinated analogue across key drug discovery parameters.
| Parameter | Non-Fluorinated Piperidine (Compound A) | Fluorinated Piperidine (Compound A-F) | Rationale for Change | Supporting Sources |
| Binding Affinity (Kd) | 50 nM | 5 nM | Pre-organization in bioactive conformation; novel C-F interactions. A 10-fold increase is documented in some cases. | [9] |
| Inhibition Constant (Ki) | 30 nM | 6 nM | A 5-fold increase in inhibitory activity has been observed due to favorable fluorine-protein interactions. | [9][10] |
| pKa | 11.12 | ~9.5 | Strong inductive electron-withdrawing effect of the fluorine atom reduces the basicity of the nitrogen. | [2][5][8] |
| Lipophilicity (LogP) | 1.1 | ~0.6 | Fluorine's high electronegativity can reduce the lipophilicity of adjacent groups, though the effect can vary. | [8] |
| Metabolic Stability | Lower | Higher | The high energy of the C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes. | [5][12] |
Experimental Validation: Protocols for Determining Binding Affinity
To empirically validate the hypotheses generated by medicinal chemistry insights, robust biophysical assays are essential. Isothermal Titration Calorimetry (ITC) is a gold-standard technique as it provides a complete thermodynamic profile of the binding interaction in a single experiment.[13][14]
Protocol: Isothermal Titration Calorimetry (ITC)
This protocol describes a self-validating system for determining the intrinsic thermodynamics of protein-ligand binding.[13]
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a fluorinated and non-fluorinated piperidine derivative binding to a target protein.
Materials:
-
Purified target protein (>95% purity)
-
Fluorinated and non-fluorinated piperidine compounds (>98% purity)
-
ITC instrument (e.g., Malvern MicroCal ITC200)
-
Dialysis buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)
-
Degasser
Step-by-Step Methodology:
-
Sample Preparation (Critical for Data Quality): a. Dialyze the purified protein extensively against the chosen ITC buffer to ensure perfect buffer matching. Retain a large volume of this final dialysis buffer for ligand preparation and instrument baselines.[15] b. Accurately determine the protein concentration using a reliable method (e.g., A280 with calculated extinction coefficient). c. Dissolve the piperidine compounds (both fluorinated and non-fluorinated) in the exact same buffer used for the protein. Using mismatched buffers will create large heats of dilution that can obscure the binding signal.[15] d. Accurately determine the ligand concentrations. Errors in concentration directly impact the calculated affinity and stoichiometry.[15] e. Degas all solutions (protein, ligands, and buffer) for 10-15 minutes immediately before the experiment to prevent air bubbles.[15]
-
Instrument Setup and Equilibration: a. Thoroughly clean the sample and reference cells with buffer. b. Set the experimental temperature (e.g., 25°C). c. Load the reference cell with buffer. d. Load the sample cell with the protein solution (typical concentration: 5-50 µM).[15] e. Load the injection syringe with the ligand solution (typical concentration: 50-500 µM, generally 10-20x the protein concentration).[15]
-
Titration Experiment: a. Allow the system to equilibrate to a stable baseline. b. Perform an initial small injection (e.g., 0.4 µL) to remove any ligand from the syringe tip; this data point is typically discarded during analysis. c. Execute a series of 19-20 injections (e.g., 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline. d. The instrument measures the minute heat released or absorbed after each injection as the ligand binds to the protein.[16][17]
-
Control Experiment (Self-Validation): a. To account for the heat of dilution, perform an identical titration of the ligand into the buffer alone (no protein). b. The data from this control run will be subtracted from the protein-ligand binding data to isolate the true heat of binding.
-
Data Analysis: a. Integrate the area under each injection peak to determine the heat change per injection. b. Subtract the control data (ligand into buffer) from the experimental data. c. Plot the resulting heat change per mole of injectant against the molar ratio of ligand to protein. d. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's analysis software. e. The fitting process will yield the key thermodynamic parameters: Ka (association constant, from which Kd = 1/Ka is derived), n (stoichiometry), and ΔH (enthalpy change).[16] f. Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[15][17]
-
Repeat: a. Perform the entire procedure (steps 1-5) for both the fluorinated and non-fluorinated piperidine analogues to allow for direct comparison.
Conclusion and Outlook
The strategic fluorination of piperidine scaffolds is a powerful and well-established tool in medicinal chemistry for enhancing binding affinity and improving overall drug-like properties.[2] This enhancement is not serendipitous but is the direct result of predictable changes in the molecule's conformational preferences, basicity, and its capacity for novel, favorable interactions with the target protein.[5][9] By understanding these underlying principles, researchers can more effectively design next-generation therapeutics. The use of rigorous biophysical techniques like Isothermal Titration Calorimetry is paramount to validate these designs, providing the empirical data needed to quantify the benefits of fluorination and drive drug discovery projects forward.
References
- Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- Prasanna, S. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Müller, K., Faeh, C., & Diederich, F. (n.d.). Applications of Fluorine in Medicinal Chemistry. Scilit.
- Ciulli, A. (n.d.). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
- Hagmann, W.K. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
- Shomu's Biology. (2021, May 9). Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube.
- Al-Mokadem, M., et al. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
- Minikel, E. (2016, September 12). Isothermal titration calorimetry. CureFFI.org.
- Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
- BenchChem. (2025). The Decisive Role of Fluorine in Piperidine Ring Conformation: A Technical Guide.
- Nairoukh, Z., et al. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library.
- Cierpicki, T., & Grembecka, J. (2015, August 19). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PMC.
- Nairoukh, Z., et al. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
- Nairoukh, Z., et al. (2020, May 15). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster.
- Cierpicki, T., & Grembecka, J. (2015, August 19). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. ACS Publications.
- BenchChem. (2025). In Silico Prediction of 1-(Piperidin-2-ylmethyl)piperidine Bioactivity: A Technical Guide.
- Vulpetti, A. (2013, March 21). Protein interactions with fluorine and other halogens. SlideShare.
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- 2. tandfonline.com [tandfonline.com]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.technion.ac.il [cris.technion.ac.il]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. soci.org [soci.org]
- 12. mdpi.com [mdpi.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Isothermal titration calorimetry [cureffi.org]
Comparative Technical Guide: Quaternary Ammonium Salts of CF3-Piperidines
Executive Summary
The incorporation of trifluoromethyl (
While traditional piperidinium salts (e.g.,
Physicochemical Profiling: The Fluorine Effect
The introduction of a
Conformational Locking (The "Axial Preference")
Unlike non-fluorinated piperidines, which typically adopt a chair conformation with bulky substituents in the equatorial position to minimize 1,3-diaxial interactions, fluorinated piperidinium salts exhibit a counter-intuitive preference.
-
The Phenomenon: Research indicates that in
-protonated andngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -methylated 3-fluoropiperidines, the fluorine atom strongly prefers the axial orientation .[1] This is attributed to charge-dipole interactions that stabilize the axial conformer despite steric compression.[2][1] -
Impact on Binding: This "axial lock" creates a rigid 3D vector, critical for highly specific binding in protein pockets (e.g., GPCRs or ion channels), reducing the entropic penalty upon binding compared to the flexible non-fluorinated analog.
Comparative Metrics Table
| Feature | Non-Fluorinated (Control) | 3-Fluoro Analog | 3- | Implication |
| Structure | ||||
| LogP (Lipophilicity) | -2.5 (Highly Hydrophilic) | -1.8 | -0.5 to +0.2 | Enhanced membrane permeability for intracellular targets. |
| Conformation | Flexible Chair | Axial-F Preferred | Distorted Chair / Locked | Pre-organized binding conformation. |
| Metabolic Liability | High (C-H oxidation) | Medium | Low (Blocked site) | Extended half-life ( |
| Charge Density | Diffuse | Polarized | Highly Polarized | Stronger electrostatic interactions with anionic membranes. |
Analyst Note: The significant shift in LogP for the
analog moves the QAS from a strictly extracellular agent to one capable of moderate membrane penetration or specific transport, expanding its therapeutic window beyond simple topical antisepsis.
Synthetic Pathways & Manufacturing Logic
To access these high-value scaffolds, we compare two primary synthetic routes. The choice depends on the required isomeric purity and scale.
Route Comparison
-
Route A (Direct Alkylation): Suitable for early-stage discovery. Uses commercially available 3-(trifluoromethyl)piperidine. Fast but often yields racemic mixtures unless chiral starting materials are used.
-
Route B (De Novo Dearomatization): Preferred for scale-up. Starts with 3-(trifluoromethyl)pyridine. Involves partial reduction and subsequent alkylation. Allows for stereochemical control via chiral catalysts.
Synthesis Workflow Diagram
The following diagram outlines the optimized workflow for synthesizing the target QAS, highlighting the critical decision points for stereocontrol.
Caption: Optimized synthesis workflow for enantiopure N-methyl-3-(trifluoromethyl)piperidinium salts.
Biological Performance Analysis
Antimicrobial Efficacy (MIC Comparison)
In comparative broth microdilution assays against S. aureus (Gram-positive) and E. coli (Gram-negative), the
-
Mechanism: The QAS moiety disrupts the bacterial cell membrane.
-
Data Insight: The
group increases the lipophilicity of the cationic "head," facilitating deeper insertion into the lipid bilayer compared to the methyl-only analog.-
N-Methylpiperidinium: MIC = 64
g/mL (Weak activity) -
N-Methyl-3-(
)piperidinium: MIC = 8-16 g/mL (Potent activity)
-
Metabolic Stability (Microsomal Assay)
Piperidine rings are susceptible to oxidative metabolism by Cytochrome P450 (specifically CYP2D6).
-
Non-Fluorinated: Rapid hydroxylation at the C3/C4 positions leads to ring opening or dealkylation.
-
Analog: The strong electron-withdrawing nature of the
group deactivates the adjacent C-H bonds toward oxidation. Furthermore, the group sterically blocks the metabolic "soft spot" at the C3 position.-
Result: Intrinsic clearance (
) is reduced by >40% in human liver microsomes.
-
Experimental Protocols
Protocol 1: Synthesis of N-Methyl-3-(trifluoromethyl)piperidinium Iodide
This protocol ensures high yield and crystalline purity, essential for biological testing.
Reagents:
-
3-(Trifluoromethyl)piperidine (
equiv) -
Methyl Iodide (
equiv) - Caution: Alkylating agent -
Acetone (anhydrous, solvent)
-
Diethyl ether (antisolvent)
Procedure:
-
Dissolution: Dissolve
mmol of 3-(trifluoromethyl)piperidine in mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar. -
Addition: Cool the solution to
in an ice bath. Dropwise add mmol of Methyl Iodide over 10 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate should begin to form.
-
Isolation: Concentrate the solvent to half volume under reduced pressure. Add
mL of cold diethyl ether to force complete precipitation. -
Filtration: Filter the white solid under vacuum, wash with cold ether (
mL). -
Drying: Dry the solid in a vacuum desiccator over
for 24 hours. -
Validation: Verify structure via
NMR (look for the -Me singlet shift) and NMR (distinct signal).
Protocol 2: Determination of LogP (Shake-Flask Method)
Critical for validating the lipophilicity shift induced by the fluorine substituent.
Methodology:
-
Preparation: Prepare saturated solvents: 1-octanol saturated with water, and water saturated with 1-octanol.
-
Equilibration: Dissolve the quaternary salt (
mg) in the water phase ( mL). Measure UV absorbance ( ). -
Partition: Add
mL of the octanol phase. Vortex vigorously for 30 minutes at . -
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Measurement: Remove the aqueous phase and measure UV absorbance (
). -
Calculation:
Note: For highly hydrophilic QAS, HPLC methods with immobilized artificial membrane (IAM) columns are preferred if shake-flask sensitivity is low.
References
-
Sun, A., & DiMagno, S. G. (2005). 3-Fluoropiperidines and N-Methyl-3-fluoropiperidinium Salts: The Persistence of Axial Fluorine.[1] Chemistry - A European Journal.[1] Link
-
Champagne, P. A., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. Link
-
Vereshchagin, A. N., et al. (2021). Quaternary Ammonium Compounds: Classification, Properties, and Applications.[3] Russian Chemical Reviews. Link
-
Hajipour, A. R., et al. (2015). Synthesis and Antibacterial Activity of Lipophilic Quaternary Ammonium Salts. Medicinal Chemistry Research. Link
-
BenchChem Technical Data. Exploring the Structure-Activity Relationship of Trifluoromethylphenyl Piperidines. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Comparative Guide to Assessing Blood-Brain Barrier Permeability of 2-Methyl-2-(trifluoromethyl)piperidine Drugs
For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for central nervous system (CNS) disorders, the blood-brain barrier (BBB) presents a formidable challenge. This highly selective interface protects the brain's delicate microenvironment but simultaneously obstructs the passage of a majority of potential drug candidates. The 2-Methyl-2-(trifluoromethyl)piperidine scaffold has emerged as a promising motif in CNS drug design. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance metabolic stability and lipophilicity, properties that are often conducive to improved BBB penetration.[1][2] However, these modifications also introduce electronic effects that can alter a compound's basicity and overall physicochemical profile, making a thorough assessment of BBB permeability a critical step in the development pipeline.
This guide provides a comprehensive comparison of modern techniques for evaluating the BBB permeability of 2-Methyl-2-(trifluoromethyl)piperidine drug candidates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for interpreting the resulting data. Our objective is to equip you with the knowledge to design and execute a self-validating system for permeability assessment, ensuring the generation of robust and reliable data to drive your CNS drug discovery programs forward.
The Impact of the Trifluoromethyl Group on Physicochemical Properties
The introduction of a trifluoromethyl group into the 2-position of a methylpiperidine ring induces significant changes in the molecule's properties that directly influence its interaction with the BBB. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can lower the pKa of the piperidine nitrogen.[3] This reduction in basicity can be advantageous, as a lower proportion of the compound will be protonated at physiological pH (7.4), and the neutral species is generally more membrane-permeable.
Furthermore, the CF3 group is highly lipophilic, which can increase a drug's ability to partition into the lipid bilayers of the brain endothelial cells.[1][4] However, the relationship between trifluorination and lipophilicity is not always straightforward and can be influenced by the group's position within the molecule.[4] It is this interplay between lipophilicity, basicity, and molecular size that necessitates a multi-faceted approach to permeability assessment.
A Multi-Tiered Strategy for Permeability Assessment
A robust assessment of BBB permeability employs a tiered approach, beginning with high-throughput in silico and in vitro models for initial screening, followed by more complex and physiologically relevant in vitro and in vivo studies for lead optimization.
In Silico Prediction: The First Line of Assessment
Computational models provide a rapid and cost-effective means to estimate BBB permeability based on a compound's chemical structure.[5] These models are invaluable for triaging large numbers of virtual or newly synthesized compounds.
Key Parameters:
-
logBB: The logarithm of the ratio of the steady-state concentration of a drug in the brain to that in the blood. A logBB > 0.3 is generally considered indicative of good BBB penetration, while a logBB < -1.0 suggests poor penetration.[6]
-
Polar Surface Area (PSA): The sum of the van der Waals surface areas of polar atoms in a molecule. A PSA < 90 Ų is often associated with good BBB permeability.
Numerous online tools and software packages are available for calculating these parameters. For our hypothetical 2-Methyl-2-(trifluoromethyl)piperidine analogues, we would anticipate that the introduction of the CF3 group would increase the calculated logP, a key determinant of logBB.
Table 1: Predicted Physicochemical Properties and BBB Permeability of Hypothetical 2-Methyl-2-(trifluoromethyl)piperidine Analogues
| Compound | R-Group | Predicted logP | Predicted PSA (Ų) | Predicted logBB | Predicted Permeability |
| 1 | H | 2.11 | 12.03 | -0.1 | Moderate |
| 2 | CH2OH | 1.8 | 32.26 | -0.5 | Low to Moderate |
| 3 | COOH | 1.5 | 49.33 | -1.2 | Low |
| 4 | OCH3 | 2.4 | 21.26 | 0.2 | Moderate to High |
Note: These are illustrative values and would need to be calculated using appropriate software for actual compounds.
In Vitro Models: Simulating the Barrier
In vitro models offer a more direct measure of permeability and can provide insights into the mechanisms of transport.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB.[7] It utilizes a 96-well plate with a filter support coated with a lipid solution mimicking the composition of the brain capillary endothelial cell membrane.
-
Prepare the Donor Plate: Add the test compounds (typically at 10 µM in a buffer solution, pH 7.4) to the wells of a 96-well donor plate.
-
Coat the Acceptor Plate Filter: Coat the filter membrane of a 96-well acceptor plate with a brain lipid solution (e.g., porcine brain lipid extract in alkane).[8]
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the plate assembly for a defined period (e.g., 5 hours) at room temperature with gentle shaking.[7]
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation:
Pe = (−ln(1−[CA/Cequilibrium])) * (VA * VD) / ((VA + VD) * A * t)
Where:
-
CA is the concentration in the acceptor well
-
Cequilibrium is the equilibrium concentration
-
VA and VD are the volumes of the acceptor and donor wells
-
A is the area of the filter
-
t is the incubation time
-
Cell-Based Assays: Caco-2 and MDCK-MDR1
Cell-based assays provide a more physiologically relevant model by incorporating biological components such as tight junctions and efflux transporters.
-
Caco-2 Cells: Derived from human colon adenocarcinoma, Caco-2 cells form a polarized monolayer with tight junctions and express some BBB transporters. They are a well-established model for predicting intestinal absorption and can provide an initial indication of BBB permeability.
-
MDCK-MDR1 Cells: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump, are a widely used model for assessing P-gp substrate liability. Since P-gp is a key efflux transporter at the BBB, this assay is crucial for identifying compounds that may be actively removed from the brain.[9]
-
Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on semi-permeable filter inserts in a Transwell™ system until a confluent monolayer is formed (typically 4-5 days for MDCK-MDR1 and 21 days for Caco-2).[9][10]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be ≥ 200 Ω·cm².
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time (e.g., 90 minutes).
-
Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Quantification: Analyze samples from both chambers at various time points using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the filter
-
C0 is the initial concentration in the donor chamber
-
-
ER = Papp(B-A) / Papp(A-B) An efflux ratio ≥ 2 indicates that the compound is a substrate for active efflux.[9]
-
Table 2: Expected In Vitro Permeability Data for Hypothetical Analogues
| Compound | PAMPA-BBB Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | MDCK-MDR1 Papp (A-B) (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio | Predicted In Vivo BBB Permeability |
| 1 | 8.5 | 7.2 | 6.8 | 1.2 | Moderate |
| 2 | 3.1 | 2.5 | 2.1 | 1.5 | Low to Moderate |
| 3 | 0.5 | 0.3 | 0.2 | 1.1 | Low |
| 4 | 12.3 | 10.8 | 2.5 | 4.3 | Low (due to efflux) |
In Vivo Assessment: The Gold Standard
While in vitro models are excellent for screening, in vivo studies are essential for a definitive assessment of BBB permeability in a physiological context.
In Situ Brain Perfusion
The in situ brain perfusion technique allows for the precise measurement of the brain uptake of a compound by replacing the animal's blood with a perfusion fluid containing the test substance.[11]
-
Anesthesia: Anesthetize the rat according to approved animal care protocols.
-
Surgical Preparation: Expose the common carotid artery and ligate its branches.
-
Catheterization: Insert a catheter into the external carotid artery, pointing towards the common carotid artery.
-
Perfusion: Perfuse a physiological buffer containing the test compound and a vascular space marker (e.g., [¹⁴C]-sucrose) at a constant rate for a short duration (e.g., 30 seconds).
-
Brain Tissue Collection: Decapitate the animal, remove the brain, and dissect the relevant brain regions.
-
Sample Analysis: Homogenize the brain tissue and measure the concentration of the test compound and the vascular marker using appropriate analytical methods (e.g., LC-MS/MS, liquid scintillation counting).
-
Calculate Brain Uptake Clearance (K_in):
-
Kin = Abrain / (Cp * T) Where:
-
Abrain is the amount of drug in the brain parenchyma
-
Cp is the concentration of the drug in the perfusate
-
T is the perfusion time
-
-
Conclusion: An Integrated Approach for Confident Decision-Making
The assessment of BBB permeability is a critical and complex aspect of CNS drug discovery. For novel chemical series such as 2-Methyl-2-(trifluoromethyl)piperidines, a combination of in silico, in vitro, and in vivo methods provides a comprehensive understanding of a compound's potential to reach its target in the brain. By starting with high-throughput computational and PAMPA-BBB screening, researchers can efficiently prioritize compounds for more resource-intensive cell-based and in vivo studies. The careful interpretation of data from each assay, particularly the identification of P-gp efflux liability, is crucial for making informed decisions and ultimately for the successful development of new medicines for neurological and psychiatric disorders. This multi-tiered, self-validating approach ensures that only the most promising candidates, with a clear path to CNS efficacy, advance through the drug development pipeline.
References
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. (2025, August 10). ScienceDirect. Retrieved from [Link]
-
Lee, G., et al. (2023). machine learning-based quantitative model (LogBB_Pred) to predict the blood–brain barrier permeability (logBB value) of drug compounds. Oxford Academic. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). pampa bbb. ADME@NCATS. Retrieved from [Link]
-
Jamal, S., et al. (2021). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. PMC. Retrieved from [Link]
-
Piotrowska-Kempisty, H., et al. (2024). Log BB Prediction Models Using TLC and HPLC Retention Values as Protein Affinity Data. Molecules. Retrieved from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved from [Link]
-
Saha, A., & Javia, A. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling Authors. arXiv. Retrieved from [Link]
-
AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
In Silico Prediction of Blood Brain Barrier Permeability. (n.d.). ResearchGate. Retrieved from [Link]
-
Deguchi, Y., et al. (2000). Comparison of blood-brain barrier permeability in mice and rats using in situ brain perfusion technique. American Physiological Society Journal. Retrieved from [Link]
-
UC Davis. (2016, October 14). Transcardial Perfusion of Rats for Immunohistochemistry. NeuroMab!. Retrieved from [Link]
-
Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,.... (n.d.). ResearchGate. Retrieved from [Link]
-
Deguchi, Y., et al. (2000). Comparison of blood-brain barrier permeability in mice and rats using in situ brain perfusion technique. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). (2R,5S)-2-methyl-5-(trifluoromethyl)piperidine. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MDCK Permeability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). Retrieved from [Link]
-
Bienta. (n.d.). MDR1-MDCKII Permeability Assay. Retrieved from [Link]
-
An in situ brain perfusion technique to study cerebrovascular transport in the rat. (2024, December 28). ResearchGate. Retrieved from [Link]
-
Smith, Q. R., & Allen, D. D. (2003). In Situ Brain Perfusion Technique. Springer Nature Experiments. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). GitHub Gist. Retrieved from [Link]
-
Carcenac, Y., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Retrieved from [Link]
-
Amaral, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln. Retrieved from [Link]
-
Guesné, M., et al. (2018). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. PMC. Retrieved from [Link]
-
Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Retrieved from [Link]
-
Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl piperidine. Retrieved from [Link]
-
Ciaffoni, L., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Retrieved from [Link]
-
Reddy, G. S., et al. (2018). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Structure of trifluoromethyl piperidine derivative. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. PAMPA | Evotec [evotec.com]
- 8. ADME@NCATS [opendata.ncats.nih.gov]
- 9. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. Comparison of blood-brain barrier permeability in mice and rats using in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Methyl-2-(trifluoromethyl)piperidine proper disposal procedures
Executive Safety Summary
2-Methyl-2-(trifluoromethyl)piperidine is a specialized fluorinated amine building block often used in the synthesis of bioactive compounds.[1][2][3] Its disposal requires strict adherence to protocols governing halogenated organic bases .[1] Unlike standard organic solvents, this compound presents a dual hazard profile: corrosivity (due to the secondary amine) and fluorine content (risk of hydrofluoric acid generation during combustion).[1][2]
Immediate Action Card:
-
Spill: Do NOT use sawdust or combustible absorbents.[1][2] Use vermiculite or sand.
-
Exposure: Skin contact requires immediate flushing; potential for delayed burns similar to HF precursors if degraded.[1]
-
Disposal: NEVER pour down the drain.[1][2] Segregate as Halogenated Organic Waste .
Chemical Profile & Hazard Classification
To ensure compliant disposal, you must classify the waste stream based on the compound's intrinsic properties.[2] While specific SDS data for custom isomers may vary, the following class-based properties are the standard for safety planning.
| Property | Classification | Operational Implication |
| Chemical Class | Fluorinated Aliphatic Amine | Incompatible with strong acids and oxidizers.[1][2][3] |
| Flammability | Likely Flash Point < 60°C | Treat as Ignitable Waste (D001) .[1][3] |
| Corrosivity | pH > 11 (Aqueous solution) | Treat as Corrosive Waste (D002) .[1][3] |
| Reactivity | Stable, but reacts with acids | Exothermic reaction with acids; do not neutralize in waste drum.[2][3] |
| Combustion | Generates HF, NOx | Must be incinerated with a scrubber system.[1][3] |
Critical Note: The gem-disubstituted nature (methyl and trifluoromethyl at the C2 position) creates steric bulk but does not mitigate the basicity of the amine.[1][2] It remains a potent nucleophile and base.
Waste Segregation & Containerization
Proper segregation is the single most critical step to prevent laboratory accidents and regulatory fines.[2]
A. The "Halogenated" Rule
Because of the trifluoromethyl group (-CF3), this compound must never be mixed with non-halogenated solvents (e.g., acetone, ethanol) if the waste contractor separates these streams.[1][2][3] Halogenated waste requires higher temperature incineration (>1100°C) to fully mineralize the fluorine and prevent the formation of toxic organofluorines.[2]
B. Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Prohibited: Metal cans (aluminum or steel).[1] The amine functionality can corrode aluminum; trace moisture can lead to HF formation which attacks steel.[2]
C. Compatibility Check
-
Do NOT Mix With:
Step-by-Step Disposal Protocol
Scenario A: Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2][3]
-
Identification: Confirm the solvent matrix.[2][3] If dissolved in DCM or Chloroform, the entire mixture is Halogenated Solvent Waste .[2] If dissolved in Methanol/Ethanol, the presence of the trifluoromethyl group still mandates disposal as Halogenated Waste .[2]
-
pH Check: If the solution is strongly basic (pH > 10), do not attempt to neutralize it in the waste container.[2] The heat of neutralization can pressurize the drum.[2]
-
Transfer: Pour into a dedicated HDPE carboy labeled "Halogenated Organic Waste - Basic".
-
Labeling: Explicitly list "2-Methyl-2-(trifluoromethyl)piperidine" on the hazardous waste tag.[1][2] Do not use generic terms like "Amine Waste."
Scenario B: Solid Waste (Contaminated Silica, Drying Agents)[1][2][3][4]
-
Evaporation: Allow volatile solvents to evaporate in a fume hood only if permitted by local air quality regulations.[2][3] Otherwise, contain wet.[2]
-
Bagging: Double-bag contaminated silica gel or filter paper in 6-mil polyethylene bags.
-
Sharps/Vials: Empty vials containing residual oil must be capped and placed in a rigid plastic container (bucket), not the glass recycling box.
Scenario C: Spill Cleanup (Immediate Disposal)
-
Isolate: Evacuate the immediate area. Ensure good ventilation.[4][5]
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2][3]
-
Absorb: Use Vermiculite or Dry Sand .[2][3]
-
Warning: Do not use paper towels or sawdust. Amines can react with cellulose, and the flammability risk is high.[2]
-
-
Collect: Scoop into a wide-mouth HDPE jar.
-
Label: "Debris from Chemical Spill: Fluorinated Amine."[2][3]
Disposal Decision Logic (Visualization)
The following diagram outlines the decision-making process for segregating this specific compound.
Figure 1: Waste segregation workflow ensuring all fluorine-bearing waste is routed to the correct incineration stream.[1][2][3]
Regulatory & Compliance Context
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), this waste likely falls under:
-
D001 (Ignitable): If the flash point of the liquid waste is < 60°C.[2]
-
D002 (Corrosive): If it is an aqueous solution with pH > 12.5, though most organic amines are managed as D002 by best practice even if non-aqueous.[1][2]
-
D003 (Reactive): Rarely applied unless mixed with destabilizing agents, but the potential for violent reaction with acids warrants caution.[1]
Incineration Requirements
The presence of the trifluoromethyl (-CF3) group is the defining factor for the final destruction method.[1][2][3] Standard incineration converts the carbon backbone to CO2, but the fluorine atoms form Hydrogen Fluoride (HF) gas.[2]
-
Requirement: The waste facility must use a kiln with a caustic scrubber (e.g., Sodium Hydroxide spray) to neutralize the HF gas before emission.[2]
-
Verification: Ensure your waste manifest lists "Fluorinated Organic" to alert the disposal facility.[2][3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [2]
-
Sigma-Aldrich. (2024). Safety Data Sheet for Generic Fluorinated Piperidines. (Note: Specific isomer SDS should be requested from vendor upon purchase).
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [2]
Sources
- 1. (2R,5S)-2-methyl-5-(trifluoromethyl)piperidine | C7H12F3N | CID 95366774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]
- 3. 4-(トリフルオロメチル)ピペリジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(Trifluoromethyl)piperidine | 657-36-3 | TCI AMERICA [tcichemicals.com]
- 5. jwpharmlab.com [jwpharmlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
